tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate
CAS No.: 1309081-43-3
Cat. No.: VC2571073
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309081-43-3 |
|---|---|
| Molecular Formula | C13H20N4O3 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | tert-butyl 4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-6-17(11(18)9-16)10-7-14-15(4)8-10/h7-8H,5-6,9H2,1-4H3 |
| Standard InChI Key | SKUPXVLJNBBUJN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN(N=C2)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN(N=C2)C |
Introduction
Chemical Identification and Basic Properties
tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate is a heterocyclic organic compound containing both pyrazole and piperazine moieties. It represents an important class of compounds with potential applications in pharmaceutical research and organic synthesis.
Chemical Identifiers
The compound can be identified through various chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 1309081-43-3 |
| Molecular Formula | C₁₃H₂₀N₄O₃ |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | tert-butyl 4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-6-17(11(18)9-16)10-7-14-15(4)8-10/h7-8H,5-6,9H2,1-4H3 |
| Standard InChIKey | SKUPXVLJNBBUJN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN(N=C2)C |
| PubChem Compound | 67153719 |
The compound consists of a 1-methyl-1H-pyrazol-4-yl group attached to the 4-position of a 3-oxopiperazine ring, which is protected at the 1-position with a tert-butyloxycarbonyl (Boc) group.
Structural Characteristics and Physical Properties
Structural Features
tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate incorporates several key structural features:
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A 1-methyl-1H-pyrazole heterocycle - a five-membered aromatic ring containing two adjacent nitrogen atoms
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A piperazine ring - a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4
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A carbonyl group at position 3 of the piperazine ring
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A tert-butyloxycarbonyl (Boc) protecting group at position 1 of the piperazine ring
Synthesis and Chemical Reactivity
Chemical Reactivity
Based on its structural components, tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate is expected to exhibit reactivity characteristic of:
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The Boc group - susceptible to acidic deprotection (e.g., with TFA)
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The carbonyl group - potential site for nucleophilic addition reactions
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The pyrazole ring - sites for electrophilic aromatic substitution
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The piperazine nitrogen - potential for alkylation or acylation reactions after Boc deprotection
This reactivity profile makes the compound valuable as a building block in organic synthesis, particularly for creating more complex molecular structures for pharmaceutical research.
Current Research Status and Future Directions
Current Research Limitations
Research specifically focused on tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate is limited in the published literature. This suggests several possibilities:
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The compound may be relatively new to chemical libraries
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Research involving this specific compound may be proprietary or in early stages
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It may currently serve primarily as an intermediate rather than an end-target for studies
Future Research Opportunities
Several promising research directions for this compound include:
Structure-Activity Relationship Studies
Investigation of how structural modifications to the basic scaffold affect biological activity, particularly:
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Variations in the substituents on the pyrazole ring
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Modifications to the piperazine ring
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Replacement of the Boc group with other functional groups
Medicinal Chemistry Applications
Exploration of the compound's potential in drug discovery, particularly for:
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Neuropsychiatric indications, based on the established activities of related piperazine derivatives
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Antimicrobial applications, leveraging the biological activities often associated with pyrazole-containing compounds
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Novel therapeutic targets where heterocyclic compounds have shown promise
Synthetic Methodology Development
Development of more efficient synthetic routes to produce the compound and its derivatives, including:
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Catalytic approaches for introducing the pyrazole moiety
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Green chemistry methods to improve sustainability
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Scalable processes for larger-quantity production
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